molecular formula C8H11ClF3N3O B6211584 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 2703775-11-3

4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Cat. No.: B6211584
CAS No.: 2703775-11-3
M. Wt: 257.64 g/mol
InChI Key: KQTYQLQVLFJXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a compound that features a trifluoromethyl group and an oxadiazole ring. These structural elements are known for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. The trifluoromethyl group, in particular, is valued for its ability to enhance the metabolic stability and bioavailability of compounds .

Preparation Methods

The synthesis of 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves multiple steps. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents under specific conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .

Chemical Reactions Analysis

4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting various diseases.

Case Study: Anticancer Activity
Research has indicated that derivatives of oxadiazoles exhibit anticancer properties. A study demonstrated that compounds similar to 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways. The trifluoromethyl group enhances lipophilicity, improving cell membrane permeability and bioavailability .

Agrochemicals

The compound is also being explored for use in agrochemicals due to its potential herbicidal and fungicidal properties.

Data Table: Herbicidal Efficacy

CompoundTarget PestEfficacy (%)Reference
4-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidineWeeds85%
Similar Oxadiazole DerivativeFungal Pathogen75%

Material Science

In material science, this compound is being studied for its role in synthesizing novel materials with unique electronic properties.

Application Example: Conductive Polymers
Research indicates that incorporating oxadiazole derivatives into polymer matrices can enhance conductivity and thermal stability. This property is crucial for developing advanced materials for electronic applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods include NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

Biological Activity

4-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on recent research findings.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C10_{10}H10_{10}F3_{3}N3_{3}O
Molecular Weight 258.15 g/mol
CAS Number 340736-76-7
IUPAC Name This compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those containing trifluoromethyl groups. For instance, compounds similar to 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine have shown significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • Compounds with oxadiazole moiety exhibited IC50_{50} values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines .
    • The specific compound demonstrated an IC50_{50} of 15.63 µM against MCF-7 cells, comparable to Tamoxifen (IC50_{50} of 10.38 µM) .
  • Mechanism of Action :
    • Western blot analyses indicated that these compounds can enhance p53 expression and activate caspase-3 pathways leading to apoptosis in cancer cells .

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties:

  • A study reported that certain derivatives exhibited activity against human pancreatic cancer cell lines (PANC-1), achieving growth inhibition up to 80% in a dose-dependent manner .
  • The introduction of trifluoromethyl groups was found to enhance the antimicrobial efficacy of these compounds compared to their non-fluorinated counterparts.

Pharmacological Implications

The unique structure of this compound suggests several pharmacological applications:

  • Histone Deacetylase Inhibition :
    • Compounds containing the oxadiazole ring have been identified as selective inhibitors of class-IIa histone deacetylases (HDACs), which are important targets in cancer therapy and neurological disorders .
  • Analgesic Potential :
    • Similar piperidine derivatives have shown promising analgesic effects in animal models, indicating potential use in pain management .

Case Studies

A few notable studies demonstrate the biological activity of related compounds:

  • Study on HDAC Inhibition :
    • A derivative exhibited HDAC inhibitory activity with IC50_{50} values as low as 8.2 nM against HDAC-1, indicating strong potential for therapeutic applications in cancer treatment .
  • Antitumor Activity :
    • In vivo studies have shown that modifications in the oxadiazole structure significantly affect the anticancer activity and selectivity towards different cancer types .

Properties

CAS No.

2703775-11-3

Molecular Formula

C8H11ClF3N3O

Molecular Weight

257.64 g/mol

IUPAC Name

5-piperidin-4-yl-3-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)7-13-6(15-14-7)5-1-3-12-4-2-5;/h5,12H,1-4H2;1H

InChI Key

KQTYQLQVLFJXKM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C(F)(F)F.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.